![molecular formula C12H14O2 B12894745 (1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran CAS No. 915725-77-8](/img/no-structure.png)
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an ethenyl group and an ethoxy group attached to the benzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as ortho-hydroxyaryl ketones.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the benzofuran derivative in the presence of a palladium catalyst.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where the hydroxyl group on the benzofuran ring reacts with an ethylating agent like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted benzofuran.
Substitution: Thiol or amine-substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-ethenyl-3-methoxy-1,3-dihydro-2-benzofuran: Similar structure but with a methoxy group instead of an ethoxy group.
(1R)-1-ethenyl-3-propoxy-1,3-dihydro-2-benzofuran: Similar structure but with a propoxy group instead of an ethoxy group.
(1R)-1-ethenyl-3-butoxy-1,3-dihydro-2-benzofuran: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran is unique due to the specific combination of the ethenyl and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
915725-77-8 | |
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-3-11-9-7-5-6-8-10(9)12(14-11)13-4-2/h3,5-8,11-12H,1,4H2,2H3/t11-,12?/m1/s1 |
InChI-Schlüssel |
PXZONPKILMXMAC-JHJMLUEUSA-N |
Isomerische SMILES |
CCOC1C2=CC=CC=C2[C@H](O1)C=C |
Kanonische SMILES |
CCOC1C2=CC=CC=C2C(O1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.